N-Acetylmuramic acid-alkyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

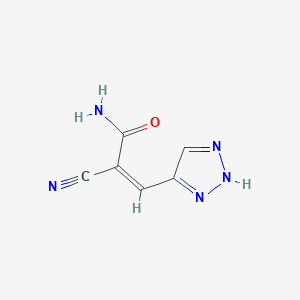

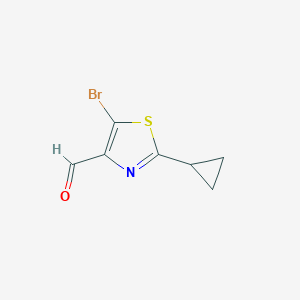

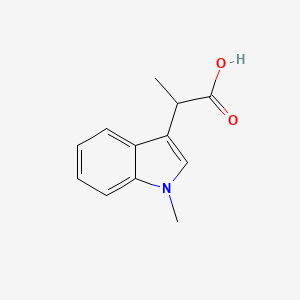

N-Acetylmuramic acid-alkyne (NAM-alkyne) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NAM-alkyne is a derivative of N-acetylmuramic acid, a key component of bacterial cell walls. This compound is widely used in bioconjugation reactions, which are essential for the study of biological systems.

科学的研究の応用

Catalytic Nucleophilic Additions of Terminal Alkynes : The development of synthetic methods involving catalytic nucleophilic additions of terminal alkynes to various unsaturated electrophiles is a significant advancement. This process allows the formation of C-C bonds while introducing alkyne functionality. It is notable for its efficiency in water, defying classical reactivities and enhancing overall synthetic efficiencies (Li, 2010).

Synthesis of N-Acetylmuramic Acid : The synthesis of N-Acetylmuramic acid, through direct acetylation of muramic acid, opens up possibilities for future research into its importance in various biological contexts (Gigg & Warren, 1969).

N-Acetylmuramic Acid in Mollusca Gastropoda : A study conducted on the presence of N-acetylmuramic acid in glycoconjugates in various mollusc tissues suggests its potential replacement of sialic acid in acid glycoconjugates of gastropods (Bolognani Fantin & Ottaviani, 1990).

Proliferation of Bacteroides Forsythus : The requirement of exogenous N-acetylmuramic acid for the proliferation and maintenance of cell shape in Bacteroides forsythus highlights unknown pathways for peptidoglycan synthesis and bacterial dependence in their habitat (Wyss, 1989).

Synthesis of 1,6-Anhydro-N-acetylmuramic Acid : The efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine paves the way for exploring its role in bacterial cell wall recycling processes (Calvert, Mayer, & Titz, 2017).

Binding of Oligosaccharides Containing N-Acetylglucosamine and N-Acetylmuramic Acid to Lysozyme : Research into the specificity of binding subsites of lysozyme for saccharides containing N-acetyl-d-glucosamine and N-acetylmuramic acid contributes to our understanding of lysozyme action (Chipman, Grisaro, & Sharon, 1967).

Interaction with Cell Wall Polymers : Studies on the interaction of N-acetylmuramic acid L-alanine amidase with cell wall polymers in bacteria such as Bacillus subtilis provide insights into bacterial cell wall lytic enzymes (Herbold & Glaser, 1975).

Biosynthesis of Terminal Alkyne-Labeled Natural Products : The characterization of microbial biosynthetic machinery for terminal alkyne formation highlights the potential for tagging major classes of natural products (Zhu, Liu, & Zhang, 2015).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is crucial for making covalent connections between building blocks and has diverse applications in various fields of chemical science (Hein & Fokin, 2010).

特性

IUPAC Name |

(2R)-2-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(pent-4-ynoylamino)oxan-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c1-3-4-5-9(17)15-10-12(22-7(2)13(19)20)11(18)8(6-16)23-14(10)21/h1,7-8,10-12,14,16,18,21H,4-6H2,2H3,(H,15,17)(H,19,20)/t7-,8-,10-,11-,12-,14?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRFETWLAWCVSX-UWOBWZKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CCC#C)O)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)

![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)

![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2951119.png)